molecular formula C12H17NO3 B1319061 tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate CAS No. 28387-66-8

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

Cat. No. B1319061
CAS RN: 28387-66-8
M. Wt: 223.27 g/mol
InChI Key: JEQIMDDMLRIZKL-UHFFFAOYSA-N
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Description

“tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1234570-45-6 . It has a molecular weight of 223.27 . The compound is a solid at room temperature and should be stored in a dry environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 223.27 .

Scientific Research Applications

1. Holographic Sensor Design

  • Summary of Application : Tert-Butylthiol (TBT) is incorporated into a holographic polymer-dispersed liquid crystal to study its influence on the holographic characteristics of the photopolymer . This research aims to design a holographic sensor to detect natural gas and liquefied petroleum gas .
  • Methods of Application : The TBT is incorporated into a holographic polymer-dispersed liquid crystal. Any physical or chemical stimulus can produce changes in the diffraction grating spacing or in the refractive index modulation .
  • Results or Outcomes : The study opens the way towards the design of a holographic sensor to detect natural gas and liquefied petroleum gas .

2. Biopharmaceutical Formulations

  • Summary of Application : Tert-butyl alcohol is used for the lyophilization of pharmaceuticals . It has advantages like increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Methods of Application : The use of tert-butyl alcohol in the lyophilization process of pharmaceuticals is studied. The interactions between two model proteins and various excipients in the presence of tert-butyl alcohol are investigated .
  • Results or Outcomes : The study reveals that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

3. Chemical Synthesis

  • Summary of Application : “tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate” is a chemical compound that can be used in the synthesis of other complex molecules .
  • Methods of Application : The specific methods of application would depend on the synthesis pathway and the target molecule .
  • Results or Outcomes : The outcomes would vary based on the specific synthesis process and the target molecule .

4. Taxus Extraction and Formulation Preparation

  • Summary of Application : While not directly related to “tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate”, the extraction and formulation preparation of Taxus extracts is a significant focus of modern cancer treatment research .
  • Methods of Application : Various advanced extraction techniques such as supercritical extraction, ultrasound extraction, microwave-assisted extraction, solid-phase extraction, high-pressure pulsed electric field extraction, and enzymatic extraction are used .
  • Results or Outcomes : The review provides a comprehensive set of preparation techniques and formulation optimization schemes for researchers in cancer treatment and other medical fields, promoting the application and development of Taxus extracts in pharmaceutical sciences .

5. Chemical Supplier

  • Summary of Application : “tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate” is a chemical compound that is supplied by chemical vendors for use in various research and industrial applications .
  • Methods of Application : The specific methods of application would depend on the research or industrial process in which the compound is used .
  • Results or Outcomes : The outcomes would vary based on the specific process and the role of the compound within that process .

6. Electrophoresis, Western Blotting and ELISA

  • Summary of Application : While not directly related to “tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate”, tert-butyl compounds are often used in biochemistry, particularly in techniques such as electrophoresis, Western blotting, and ELISA .
  • Methods of Application : The specific methods of application would depend on the biochemical technique being used .
  • Results or Outcomes : The outcomes would vary based on the specific biochemical technique and the role of the tert-butyl compound within that technique .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . These hazard statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQIMDDMLRIZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593189
Record name tert-Butyl [(3-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

CAS RN

28387-66-8
Record name tert-Butyl [(3-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-hydroxybenzylamine (Apin, 1.0 g, 8.1 mmole) was dissolved in DMF(25 ml). Triethylamine (0.33 ml, 2.4 mmole) and (BOC)2O (1.8 g, 8.1 mmole) were added, the mixture stirred over night at room temperature under argon atmosphere. The reaction was concentrated, chromatographed on silica gel (0 to 20% EtOAc/hexanes) to give the titled compound (400 mg, 22%). MH+223.0
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Compagne, JC Jiménez-Castellanos… - European Journal of …, 2023 - Elsevier
Multidrug–resistant Escherichia coli is a continuously growing worldwide public health problem, in which the well-known AcrAB-TolC tripartite RND efflux pump is a critical driver. We …
Number of citations: 1 www.sciencedirect.com

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